molecular formula C4H6Br2O2 B1217515 1,2-Dibromoethyl acetate CAS No. 24442-57-7

1,2-Dibromoethyl acetate

Cat. No.: B1217515
CAS No.: 24442-57-7
M. Wt: 245.9 g/mol
InChI Key: UXPDRIMBYCEVCO-UHFFFAOYSA-N
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Description

1,2-Dibromoethyl acetate is an organic compound with the molecular formula C4H6Br2O2. It is a derivative of ethyl acetate where two hydrogen atoms on the ethyl group are replaced by bromine atoms. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

1,2-Dibromoethyl acetate can be synthesized through several methods. One common synthetic route involves the bromination of vinyl acetate. The reaction typically requires a brominating agent such as bromine (Br2) and is carried out under controlled conditions to ensure the selective addition of bromine atoms to the vinyl group, forming this compound .

Chemical Reactions Analysis

1,2-Dibromoethyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different products.

    Reduction Reactions: The compound can be reduced to form ethyl acetate or other derivatives depending on the reducing agent used.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, lithium aluminum hydride (LiAlH4) for reduction, and strong bases like potassium tert-butoxide (KOtBu) for elimination reactions .

Scientific Research Applications

1,2-Dibromoethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-dibromoethyl acetate involves its reactivity with nucleophiles due to the presence of electrophilic bromine atoms. These bromine atoms can be displaced by nucleophiles, leading to the formation of various products. The compound can also undergo reduction and elimination reactions, contributing to its versatility in chemical syntheses .

Comparison with Similar Compounds

1,2-Dibromoethyl acetate can be compared with other similar compounds such as:

    1,2-Dichloroethyl acetate: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.

    1,2-Diiodoethyl acetate: Contains iodine atoms, which are larger and more reactive than bromine, affecting its chemical behavior.

    1,2-Dibromoethane: Lacks the acetate group, making it less versatile in certain chemical reactions.

The uniqueness of this compound lies in its combination of bromine atoms and the acetate group, which provides a balance of reactivity and stability, making it useful in a wide range of applications .

Properties

IUPAC Name

1,2-dibromoethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c1-3(7)8-4(6)2-5/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPDRIMBYCEVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066990
Record name Ethanol, 1,2-dibromo-, 1-acetate
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Molecular Weight

245.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24442-57-7
Record name Ethanol, 1,2-dibromo-, 1-acetate
Source CAS Common Chemistry
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Record name 1,2-Dibromoethyl acetate
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Record name Ethanol, 1,2-dibromo-, 1-acetate
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Record name Ethanol, 1,2-dibromo-, 1-acetate
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Record name 1,2-dibromoethyl acetate
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Record name 1,2-DIBROMOETHYL ACETATE
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Record name 1,2-DIBROMOETHYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 1,2-Dibromoethyl acetate in organic synthesis?

A1: this compound acts as a reagent in Feist-Benary condensations [, ]. This reaction is crucial for synthesizing furan rings, commonly found in various natural products and pharmaceuticals.

Q2: What advantages does this compound offer over traditional reagents in Feist-Benary condensations?

A2: Traditional Feist-Benary reactions often utilize α-halo aldehydes, which are challenging to obtain water-free []. This presence of water can negatively impact the reaction yield and selectivity. This compound provides an alternative that allows for anhydrous reaction conditions, potentially leading to improved furan synthesis outcomes.

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